1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol is a chemical compound classified under the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This specific compound features an ethyl group at the first nitrogen and a hydroxyl group attached to a tertiary carbon atom, contributing to its unique properties and potential applications in various scientific fields. The compound is identified by the CAS number 2228763-44-6 and has a molecular formula of with a molecular weight of 168.24 g/mol .
The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol typically involves the alkylation of 1-ethyl-1H-pyrazole with an appropriate alkylating agent. A common synthetic route includes:
In industrial settings, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, including temperature and concentration, is crucial for maximizing product purity and minimizing by-products.
The molecular structure of 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol can be represented as follows:
The structure consists of a pyrazole ring with an ethyl substituent and a tertiary alcohol group, which influences its reactivity and solubility properties.
Key structural data includes:
1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol can engage in several chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Under reducing conditions, the compound may convert to its corresponding alkane.
Substitution Reactions: The presence of the hydroxyl group allows for nucleophilic substitution reactions, potentially leading to various derivatives.
These reactions often require careful control of conditions to prevent unwanted side reactions or degradation of the compound. Reaction yields can vary based on factors such as solvent choice and temperature.
The mechanism of action for 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol primarily revolves around its interactions as a nucleophile due to the hydroxyl group. This allows it to participate in various biochemical pathways or chemical transformations relevant in medicinal chemistry or organic synthesis.
The detailed mechanistic pathways would depend on specific reactions being performed, but generally involve nucleophilic attack on electrophiles or participation in redox processes.
While specific physical properties such as melting point and boiling point are not available, compounds in this class typically exhibit moderate solubility in polar solvents due to their hydroxyl functional groups.
Chemical properties include:
1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol finds applications primarily in scientific research, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to serve as a building block for more complex molecules, potentially leading to the development of new pharmaceuticals or agrochemicals. Additionally, its reactivity profile makes it a candidate for further exploration in various chemical transformations aimed at producing novel compounds with desired biological activities .
Pyrazole derivatives have emerged as privileged scaffolds in allosteric modulator development due to their versatile three-dimensional architecture, which enables precise interactions with topographically diverse allosteric sites. The compound 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol incorporates a 1-ethyl-3-pyrazole core linked to a tertiary alcohol moiety—a design strategy informed by seminal studies on muscarinic acetylcholine receptor (mAChR) modulators. For example, benzyl quinolone carboxylic acid (BQCA), a prototypical M1 mAChR positive allosteric modulator (PAM), demonstrated that pyrazole-containing compounds could achieve >100-fold subtype selectivity over other mAChR subtypes by targeting extracellular allosteric pockets involving transmembrane domains (TM) 2, 7, and extracellular loop 2 (ECL2) [1] [8].
Structural analyses reveal that pyrazole rings facilitate key interactions:
Table 1: Pyrazole-Based Allosteric Modulators in GPCR Drug Discovery
| Compound | Target | Key Structural Features | Pharmacological Profile |
|---|---|---|---|
| BQCA | M1 mAChR | Quinoline-pyrazole | PAM (EC50 = 240 nM) |
| VU6004256 | M1 mAChR | Difluoro-indole-pyrazole | Ago-PAM (EC50 = 88 nM) |
| MIPS1780 | M1 mAChR | Pyrimidine-pyrazole | PAM (EC50 = 310 nM) |
| 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol | Undetermined | Ethyl-pyrazole + tert-alcohol | Under investigation |
Beyond GPCRs, pyrazole-tertiary alcohol hybrids show promise in ion channel modulation. The tert-alcohol group in 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol mirrors pharmacophores in cystic fibrosis transmembrane conductance regulator (CFTR) potentiators and inhibitors, where hydroxyl groups form hydrogen bonds with residues in allosteric pockets. For instance, recent cryo-EM structures of CFTR bound to ivacaftor analogs reveal that tertiary alcohols engage Ser308 and Tyr304 via water-mediated H-bonds—interactions critical for enhancing channel open probability [4].
Computational screening of 155 million molecules identified pyrazole derivatives as mid-nanomolar CFTR modulators, demonstrating the scaffold’s suitability for ion channel targets [4]. Additionally, molecular docking suggests that the 1-ethyl-3-pyrazole component enables π-stacking with Phe312 in CFTR’s transmembrane domain 11—a site analogous to aromatic clusters in GPCR allosteric pockets [4] [2]. This dual applicability highlights the rationale for investigating 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol against transporter targets.
Emerging research also indicates potential against organellar ion channels (e.g., lysosomal TRPML1), where pyrazole-based modulators correct trafficking defects in neurodegenerative diseases [7]. The compound’s moderate logP (~1.7 predicted) aligns with optimal properties for lysosomotropic agents [9].
Table 2: Ion Channel Modulators with Structural Similarities
| Compound | Target | Chemical Class | Activity |
|---|---|---|---|
| Ivacaftor | CFTR | Quinolinone | Potentiator (EC50 = 100 nM) |
| GLPG1837 | CFTR | Pyrazolopyrimidine | Potentiator (EC50 = 60 nM) |
| Z2075279358 | CFTR | Indazole-tert-alcohol | Potentiator (EC50 = 2.2 µM) |
| 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol | Undetermined | Ethyl-pyrazole-tert-alcohol | Undetermined |
Despite structural parallels to clinical modulators, the pharmacological behavior of 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol remains underexplored in three domains:
A. Cooperativity Dynamics: The tert-alcohol group may exhibit probe-dependent effects on orthosteric ligands. In M1 mAChR PAMs, residues Tyr179ECL2 and Trp4007.35 act as "molecular switches" that transmit allosteric signals; substitutions altering hydroxyl polarity could bias signaling toward Gq or β-arrestin pathways [3] [8]. Current data lack mechanistic studies on this compound’s cooperativity factors.
B. Metabolite Liability: Ethyl-pyrazoles undergo CYP450-mediated oxidation to hydroxylated derivatives, potentially altering target engagement. For example, 1-ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl)ethan-1-one—a structural analog—shows 50% reduced potency upon hepatic microsomal incubation [5] [9]. The tert-alcohol’s steric bulk may mitigate this, but empirical ADME studies are absent.
C. Polypharmacology Risk: Molecular modeling predicts moderate affinity for Kv7.x potassium channels (docking score = −9.2 kcal/mol), suggesting possible off-target effects in neuronal excitability modulation [7]. Empirical selectivity profiling across ion channel families is required.
Table 3: Key Knowledge Gaps for Tertiary Alcohol-Functionalized Pyrazoles
| Knowledge Gap | Experimental Approach | Relevance to Compound |
|---|---|---|
| Signaling bias mechanism | BRET-based pathway assays | Determine Gq vs. β-arrestin bias |
| Metabolite identification | LC-MS/MS after hepatic microsome incubation | Assess oxidative metabolite formation |
| Off-target ion channel activity | Automated patch-clamp screening | Evaluate Kv7.x, Nav1.x, and TRP channel effects |
The convergence of its pyrazole core and tert-alcohol group positions 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol as a compelling candidate for resolving these gaps, particularly in elucidating how sterically hindered alcohols influence allosteric efficacy [1] [4] [8].
Compound Names in Article:
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5